molecular formula C20H17F2N B8436920 Dibenzyl-(2,4-difluoro-phenyl)-amine

Dibenzyl-(2,4-difluoro-phenyl)-amine

Cat. No. B8436920
M. Wt: 309.4 g/mol
InChI Key: HSVYPXUANYNLCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibenzyl-(2,4-difluoro-phenyl)-amine is a useful research compound. Its molecular formula is C20H17F2N and its molecular weight is 309.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dibenzyl-(2,4-difluoro-phenyl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibenzyl-(2,4-difluoro-phenyl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Dibenzyl-(2,4-difluoro-phenyl)-amine

Molecular Formula

C20H17F2N

Molecular Weight

309.4 g/mol

IUPAC Name

N,N-dibenzyl-2,4-difluoroaniline

InChI

InChI=1S/C20H17F2N/c21-18-11-12-20(19(22)13-18)23(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2

InChI Key

HSVYPXUANYNLCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=C(C=C(C=C3)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 2,4-difluoro-phenylamine (a, 2.0 g, 15.5 mmol) in N,N-dimethylformamide (20 mL) potassium carbonate (6.0 g, 45 mmol) and benzyl bromide (5.49 mL, 35 mmol) were added. The reaction was stirred at room temperature overnight. The reaction was poured into water and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under reduced pressure and purified by silica gel column chromatography eluting with hexane to give dibenzyl-(2,4-difluoro-phenyl)-amine as colourless oil (4.34 g, 90%).
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20 mL
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5.49 mL
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Synthesis routes and methods II

Procedure details

To 2,4-difluoroaniline (40.0 g, 0.31 mol) in N,N-dimethylformamide (400 mL) were added potassium carbonate (120 g, 0.92 mol, 3 eq) and benzyl bromide (112 mL, 0.71 mmol, 2.3 eq). The reaction was stirred with mechanical stirring at room temperature overnight. In order to quench the benzyl bromide in excess, NH4OH (90 mL) was added and the reaction was stirred overnight. The mixture was filtered and DMF was evaporated under reduced pressure. Ethyl acetate was added and the organic layer was washed with water and brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under reduced pressure and the oily crude was crystallized in methanol, obtaining after drying 71 g of dibenzyl-(2,4-difluoro-phenyl)-amine as a white solid (74%)
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40 g
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120 g
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112 mL
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400 mL
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Synthesis routes and methods III

Procedure details

To 2,4-difluoro-phenylamine (42, 10.0 g, 77.4 mmol) in N,N-dimethylformamide (130 mL) were added potassium carbonate (32.1 g, 0.23 mol) and benzyl bromide (21.2 mL, 0.18 mol). The reaction was stirred at room temperature overnight. The reaction was poured into water and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate and filtrated. The filtrate was concentrated and purified by silica gel column chromatography eluting with 10% ethyl acetate in hexane. The appropriate fractions were combined and concentrated to provide the compound (52, 12.0 g, 50%). MS (ESI) [M+H+]+=310.2.
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10 g
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32.1 g
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21.2 mL
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130 mL
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